molecular formula C11H14ClN3 B567969 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine CAS No. 1207175-16-3

4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B567969
CAS No.: 1207175-16-3
M. Wt: 223.704
InChI Key: IMLGCGNBKUQSFQ-UHFFFAOYSA-N
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Description

4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound with the molecular formula C11H14ClN3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-isobutyl-1-methyl-1H-pyrazole with a suitable pyridine derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of corresponding pyrazolo[4,3-c]pyridine oxides.

    Reduction: Formation of reduced pyrazolo[4,3-c]pyridine derivatives.

    Substitution: Formation of substituted pyrazolo[4,3-c]pyridine derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine
  • 4-chloro-1-methyl-3-phenyl-1H-pyrazolo[4,3-c]pyridine
  • 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine

Uniqueness

4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-chloro-1-methyl-3-(2-methylpropyl)pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3/c1-7(2)6-8-10-9(15(3)14-8)4-5-13-11(10)12/h4-5,7H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLGCGNBKUQSFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN(C2=C1C(=NC=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670504
Record name 4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207175-16-3
Record name 4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazolo[4,3-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1207175-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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